molecular formula C15H14BrNO2 B2837045 4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol CAS No. 1232820-99-3

4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol

Cat. No.: B2837045
CAS No.: 1232820-99-3
M. Wt: 320.186
InChI Key: CHFXNENRVPWMLI-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol is a chemical compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-methoxybenzylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

4-bromo-2-[(2-methoxyphenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFXNENRVPWMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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